9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole
Overview
Description
9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole is an organic compound belonging to the class of carbazoles. Carbazoles are known for their three-ring system containing a pyrrole ring fused on either side to a benzene ring.
Preparation Methods
The synthesis of 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the condensation of substituted phenylhydrazines with cyclohexanone, following the Fischer method . The reaction conditions often include refluxing the reaction mixture on a water bath for a specified duration, followed by crystallization to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate . The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with selenium dioxide can yield 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one .
Scientific Research Applications
In chemistry, it is used as a precursor for synthesizing other carbazole derivatives with potential anticancer activity . In biology and medicine, it has shown promise as an immunostimulant and in the treatment of viral infections, cancer, autoimmune diseases, and acquired immune deficiency syndrome (AIDS) . Additionally, its derivatives have been explored for their antibacterial, antifungal, hypoglycemic, and hypolipidemic activities .
Mechanism of Action
The mechanism of action of 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with molecular targets such as the CREB-binding protein . This interaction can modulate various cellular pathways, leading to its observed biological effects. The specific pathways and molecular targets involved may vary depending on the derivative and the biological context.
Comparison with Similar Compounds
Similar compounds to 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole include other carbazole derivatives such as 1,2,3,4-tetrahydro-9H-carbazole and 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one These compounds share a similar core structure but differ in their substituents, which can influence their chemical reactivity and biological activity
Properties
IUPAC Name |
1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2,4,6,8H,3,5,7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKAGIJKYRVETG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(CCCC2)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70298159 | |
Record name | 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70298159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13815-69-5 | |
Record name | NSC121197 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121197 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70298159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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